molecular formula C24H20FN3O2S B11506565 (2Z)-3-benzyl-N-(4-fluorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide

(2Z)-3-benzyl-N-(4-fluorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide

Cat. No.: B11506565
M. Wt: 433.5 g/mol
InChI Key: ZQOYMBBFBRZPEW-UHFFFAOYSA-N
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Description

(2Z)-3-benzyl-N-(4-fluorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a thiazinane ring, which is a six-membered ring containing both sulfur and nitrogen atoms, and is substituted with benzyl, fluorophenyl, and phenylimino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-benzyl-N-(4-fluorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazinane Ring: The thiazinane ring can be synthesized through a cyclization reaction involving a thiourea derivative and a suitable dihalide.

    Introduction of Substituents: The benzyl, fluorophenyl, and phenylimino groups are introduced through nucleophilic substitution reactions. These reactions often require specific conditions such as the presence of a base (e.g., sodium hydride) and an appropriate solvent (e.g., dimethylformamide).

    Final Cyclization and Purification: The final step involves cyclization to form the complete thiazinane ring structure, followed by purification using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to accommodate larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-benzyl-N-(4-fluorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific substituents on the thiazinane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-benzyl-N-(4-fluorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazinane derivatives in various chemical reactions.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism by which (2Z)-3-benzyl-N-(4-fluorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide exerts its effects depends on its interaction with molecular targets. These interactions could involve:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Receptor Modulation: It could act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

    Pathway Involvement: The compound might affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-3-benzyl-N-(4-chlorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide
  • (2Z)-3-benzyl-N-(4-bromophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide
  • (2Z)-3-benzyl-N-(4-methylphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide

Uniqueness

The uniqueness of (2Z)-3-benzyl-N-(4-fluorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide lies in its specific substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorophenyl group, for example, may enhance its binding affinity to certain biological targets compared to its chlorophenyl or bromophenyl analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H20FN3O2S

Molecular Weight

433.5 g/mol

IUPAC Name

3-benzyl-N-(4-fluorophenyl)-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C24H20FN3O2S/c25-18-11-13-20(14-12-18)26-23(30)21-15-22(29)28(16-17-7-3-1-4-8-17)24(31-21)27-19-9-5-2-6-10-19/h1-14,21H,15-16H2,(H,26,30)

InChI Key

ZQOYMBBFBRZPEW-UHFFFAOYSA-N

Canonical SMILES

C1C(SC(=NC2=CC=CC=C2)N(C1=O)CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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